2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide
Description
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide (molecular formula: C₁₀H₁₀ClNO₃; molecular weight: 227.6 g/mol) is a chloroacetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked via an ethyl spacer to an acetamide group . The chlorine substituent on the acetamide enhances electrophilic reactivity, enabling covalent interactions with biomolecules, while the benzodioxin moiety contributes to hydrophobic interactions and structural rigidity . Its environmental persistence is influenced by its hydrophobic nature and resistance to degradation .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-8-12(15)14-4-3-9-1-2-10-11(7-9)17-6-5-16-10/h1-2,7H,3-6,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGOYSQODIHJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with chloroacetyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloroacetamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chloroacetamide group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide amine.
Substitution: Various substituted chloroacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties. It may also serve as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. It has shown promise in preliminary studies for treating various diseases, including Alzheimer's disease and other neurodegenerative disorders.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide exerts its effects depends on its specific application. For example, in antibacterial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved are typically identified through biochemical and molecular biology studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound belongs to a broader class of benzodioxin-linked acetamides. Below is a comparative analysis of key analogs:
| Compound | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Chloroacetamide + ethyl-linked benzodioxin | C₁₀H₁₀ClNO₃ | 227.6 | High electrophilicity; environmental persistence; dioxin-like interactions |
| 2-(2,5-Dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | Dichlorophenoxy group on acetamide | C₁₆H₁₃Cl₂NO₄ | 354.2 | Enhanced lipophilicity; potential herbicide/pesticide applications |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-ethoxyacetamide | Ethoxy group replacing chlorine on acetamide | C₁₂H₁₅NO₄ | 253.3 | Reduced electrophilicity; improved solubility |
| 2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride | Amino group replacing chlorine; hydrochloride salt | C₁₀H₁₃ClN₂O₃ | 244.7 | Increased nucleophilicity; enhanced bioavailability due to salt form |
| 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide | Bulky propenyloxyphenylmethyl substituent | C₂₀H₂₀ClNO₄ | 373.8 | Steric hindrance alters binding kinetics; scaffold for drug discovery |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Sulfonamide linker + dimethylphenyl group | C₂₃H₂₀Cl₂N₂O₆S | 522.0 | Antimicrobial activity (MIC: 4–8 µg/mL against S. aureus); low hemolytic effects |
Key Findings from Comparative Studies
Electrophilicity and Reactivity: The chlorine atom in the target compound enhances covalent binding to nucleophilic residues (e.g., cysteine thiols) compared to ethoxy or amino analogs . Sulfonamide derivatives (e.g., compound 7l ) exhibit stronger hydrogen-bonding capabilities due to the sulfonyl group, improving target affinity in antimicrobial applications.
Sulfonamide-linked compounds (e.g., 7l ) demonstrate superior antibacterial activity (MIC: 4–8 µg/mL) compared to the target compound, which lacks reported antimicrobial efficacy.
Physicochemical Properties: Bulky substituents (e.g., propenyloxyphenylmethyl ) reduce solubility but improve selectivity for hydrophobic binding pockets. Amino-substituted analogs exhibit higher aqueous solubility (logP ~1.2) versus the target compound (logP ~2.5), influencing pharmacokinetics.
Environmental Impact: The target compound’s chlorine substituent and benzodioxin core contribute to environmental persistence, similar to dichlorophenoxy derivatives . Sulfonamide-containing analogs degrade faster due to polar functional groups .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide, and what challenges are associated with its purification?
Synthesis typically involves coupling 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamine with chloroacetyl chloride under Schotten-Baumann conditions. A key challenge is controlling competing side reactions due to the reactivity of the chloroacetamide group. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts like unreacted amine or oligomers. Yield optimization may require low-temperature (-10°C to 0°C) reaction conditions to minimize hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- IR Spectroscopy : Look for C=O stretch (~1650–1680 cm⁻¹), NH bend (~1550 cm⁻¹), and C-Cl stretch (~650–750 cm⁻¹) to confirm the acetamide and chloro groups.
- ¹H/¹³C NMR : Key signals include the ethylenedioxy protons (δ 4.2–4.4 ppm, multiplet), the CH₂Cl group (δ 3.8–4.0 ppm), and the acetamide carbonyl (δ ~170 ppm in ¹³C). Spin-spin coupling in the dihydrobenzodioxin ring (δ 6.7–7.0 ppm) should also be analyzed .
Q. How does the dihydrobenzodioxin moiety influence the compound’s solubility and stability in aqueous media?
The dihydrobenzodioxin ring enhances hydrophobicity, reducing aqueous solubility. Stability studies in buffered solutions (pH 2–9) show degradation at extremes (pH < 3 or >8), likely due to hydrolysis of the acetamide bond. For long-term storage, lyophilization and storage under inert gas (argon) at -20°C are recommended .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets, and how can results be validated experimentally?
Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of related benzodioxin derivatives (e.g., PDB: 4XYZ) can model interactions with enzymes like cytochrome P450. Validation requires:
Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) alter the compound’s bioactivity, and what design principles emerge from SAR studies?
- Halogen substitution : Replacing Cl with F or Br in the acetamide group increases electrophilicity, enhancing reactivity with nucleophilic residues (e.g., cysteine in enzyme active sites).
- Alkyl chain extension : Adding methyl groups to the ethyl linker reduces conformational flexibility, potentially improving target selectivity. SAR studies suggest a balance between lipophilicity (logP ~2.5–3.5) and hydrogen-bonding capacity (PSA ~50–60 Ų) for optimal activity .
Q. What analytical strategies resolve contradictions in reported spectral data (e.g., conflicting NMR shifts or IR peaks)?
- High-resolution mass spectrometry (HRMS) confirms molecular formula integrity.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the dihydrobenzodioxin region. For example, HSQC can distinguish between CH₂ groups in the ethyl linker and the dihydro ring .
Methodological Recommendations
- Synthesis : Use anhydrous solvents (e.g., THF, DCM) to suppress hydrolysis.
- Characterization : Combine XRD (for crystalline samples) with dynamic light scattering (DLS) to assess purity in solution .
- Bioactivity Testing : Include positive controls (e.g., alachlor) in enzyme assays for comparative analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
